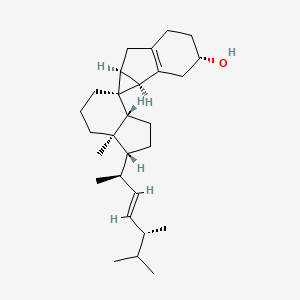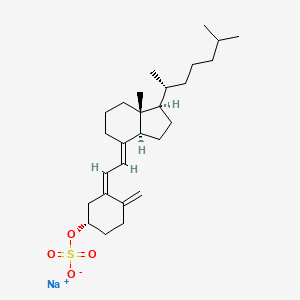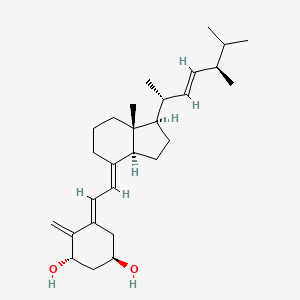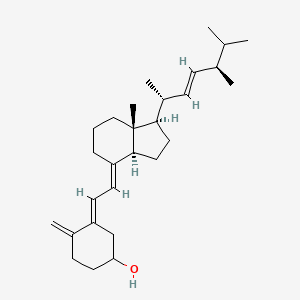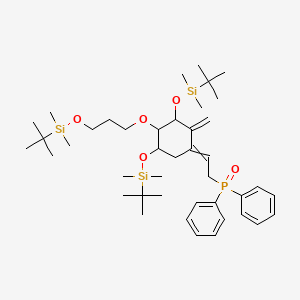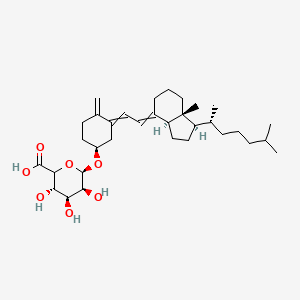![molecular formula C8[13C]H4Cl2N5D3 B602489 Lamotrigine-13C3,d3 CAS No. 1246815-13-3](/img/structure/B602489.png)
Lamotrigine-13C3,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lamotrigine-13C3,d3 is a stable isotope-labeled compound of lamotrigine, which is an antiepileptic drug belonging to the phenyltriazine class. Lamotrigine is widely used in the treatment of epilepsy and bipolar disorder due to its ability to stabilize neuronal membranes and inhibit the release of excitatory neurotransmitters. The labeled version, this compound, is used primarily in scientific research for tracing and quantification purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-13C3,d3 involves the incorporation of carbon-13 and deuterium isotopes into the lamotrigine moleculeThe reaction conditions often involve the use of labeled reagents and catalysts to ensure the incorporation of the isotopes at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as mass spectrometry, is crucial in verifying the isotopic composition and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Lamotrigine-13C3,d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Halogen substitution reactions can occur, particularly involving the dichlorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of lamotrigine, such as N-oxide derivatives from oxidation and reduced triazine compounds from reduction reactions .
Aplicaciones Científicas De Investigación
Lamotrigine-13C3,d3 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studies involving the metabolism and pharmacokinetics of lamotrigine.
Medicine: Utilized in therapeutic drug monitoring and in the development of new antiepileptic drugs.
Industry: Applied in the quality control of pharmaceutical products and in the development of analytical methods for drug testing .
Mecanismo De Acción
Lamotrigine-13C3,d3, like lamotrigine, exerts its effects by inhibiting voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate. This action helps in controlling seizures and stabilizing mood in bipolar disorder. The compound also has a weak inhibitory effect on the 5-HT3 receptor and inhibits dihydrofolate reductase .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Lamotrigine-13C3,d3 include:
Carbamazepine: Another antiepileptic drug used for similar indications.
Valproate: Used for epilepsy and bipolar disorder, with a different mechanism of action.
Phenytoin: An older antiepileptic drug with a similar sodium channel blocking mechanism
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and quantification in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where understanding the exact pathways and interactions of the drug is crucial .
Propiedades
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRQGJRPPTADH-MKOZQUTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849636 |
Source


|
| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-13-3 |
Source


|
| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)
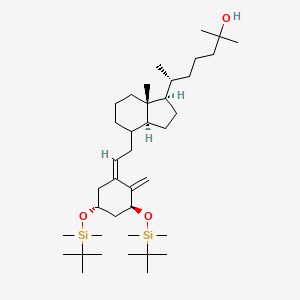


![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
